Cathepsin B Ssubstrate I,colorimetric

Vue d'ensemble

Description

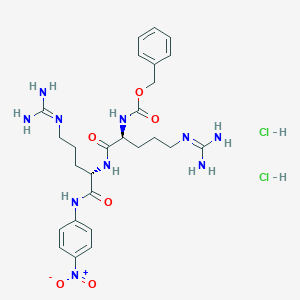

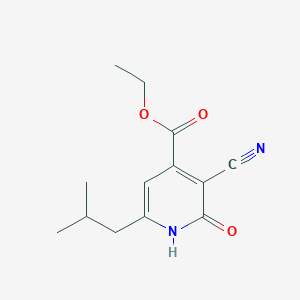

Cathepsin B Substrate I, colorimetric is a compound used in scientific research, particularly in the study of the Cathepsin B enzyme . The empirical formula of this compound is C26H36N10O6 and it has a molecular weight of 584.63 . It is used as a substrate for Cathepsin B, a lysosomal cysteine proteinase that metabolizes important molecules such as β-amyloid precursor protein into harmless fragments .

Physical And Chemical Properties Analysis

Cathepsin B Substrate I, colorimetric is a lyophilized compound with a peptide content of ≥80% . It should be stored at −20°C and protected from light .Applications De Recherche Scientifique

Intracellular and Extracellular Protein Turnover

Cathepsin B is primarily involved in the turnover of proteins both inside and outside of cells, which is crucial for maintaining metabolic homeostasis. This process involves the breakdown of proteins and peptides, allowing for the recycling of amino acids and the regulation of protein levels within the cell .

Pro-hormone and Pro-enzyme Activation

This compound plays a significant role in activating pro-hormones and pro-enzymes. By cleaving specific bonds in these precursor molecules, Cathepsin B facilitates their conversion into active hormones and enzymes, which are essential for various physiological processes .

Antigen Processing

Cathepsin B contributes to the immune response by processing antigens. It helps in breaking down antigens into peptides that can be presented on the surface of cells to be recognized by the immune system, aiding in the defense against pathogens .

Inflammatory Reactions

The enzyme is involved in inflammatory reactions against antigens. It participates in the cascade of events that lead to inflammation, which is a fundamental part of the body’s immune response to infection and injury .

Tissue Remodeling

Tissue remodeling is another area where Cathepsin B is active. It assists in the breakdown of extracellular matrix components, which is necessary for tissue repair and regeneration during wound healing and other physiological processes .

Apoptosis

Cathepsin B is implicated in apoptosis or programmed cell death. It can initiate or execute apoptosis by cleaving cellular proteins, which is a critical mechanism for maintaining tissue homeostasis and eliminating damaged or diseased cells .

Neurological Disorders

Elevated levels of Cathepsin B are associated with various neurological conditions such as traumatic brain injury, epilepsy, and Alzheimer’s disease. It can cross the blood-brain barrier, suggesting its potential role in the development or progression of these disorders .

Metabolism of β-Amyloid Precursor Protein

Finally, Cathepsin B metabolizes important molecules such as β-amyloid precursor protein into harmless fragments. This activity is particularly relevant in the context of Alzheimer’s disease, where the accumulation of β-amyloid plaques is a hallmark of the condition .

Mécanisme D'action

Target of Action

The primary target of the compound Cathepsin B Substrate I, Colorimetric, also known as Z-Arg-Arg-pNA . 2 HCl, is Cathepsin B . Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation . It is known to cross the blood-brain barrier, and elevated levels of this enzyme are implicated in many neurological maladies, including traumatic brain injury, epilepsy, and Alzheimer’s disease .

Mode of Action

Z-Arg-Arg-pNA . 2 HCl acts as a colorimetric substrate for Cathepsin B . The activity of Cathepsin B is quantified by the release of p-nitroaniline, which can be measured by absorbance at 405 nm .

Biochemical Pathways

Z-Arg-Arg-pNA . 2 HCl is involved in the biochemical pathway of protein degradation . As a substrate for Cathepsin B, it participates in the breakdown of proteins within the cell, contributing to the maintenance of homeostatic metabolic activity .

Result of Action

The action of Z-Arg-Arg-pNA . 2 HCl results in the degradation of proteins within the cell . This process is crucial for maintaining cellular homeostasis and metabolic activity .

Action Environment

The action of Z-Arg-Arg-pNA . 2 HCl is influenced by the pH of the environment . The substrate demonstrates high specific activity for Cathepsin B at acidic to neutral pHs . Therefore, changes in the pH of the environment could potentially influence the action, efficacy, and stability of Z-Arg-Arg-pNA . 2 HCl .

Safety and Hazards

Orientations Futures

While specific future directions for Cathepsin B Substrate I, colorimetric are not mentioned in the search results, research into the roles of cathepsins in health and disease, their potential as biomarkers of disease progression, and the potential of extracellular cathepsin inhibitors as safe therapeutic tools is ongoing .

Propriétés

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIGITPTGZVJOP-HRIAXCGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)

![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)

![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)

![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)